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Compound of Interest

Compound Name: N,2,2-trimethylpropan-1-amine

Cat. No.: B1316500 Get Quote

Disclaimer: Experimental spectral data for N-methylneopentylamine is not readily available in

public spectral databases. The following guide provides a predictive analysis based on the

chemical structure of N-methylneopentylamine and available data for structurally similar

compounds. This information is intended for research and scientific purposes and should be

used as a reference for the potential spectral characteristics of the target compound.

Predicted Spectral Data for N-
methylneopentylamine
N-methylneopentylamine possesses a secondary amine functional group and a neopentyl

group, which includes a quaternary carbon and a tert-butyl group. These structural features will

dictate its spectral characteristics.

1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum of N-methylneopentylamine is expected to show three distinct

signals:

A singlet for the nine equivalent protons of the tert-butyl group.

A singlet for the two protons of the methylene group adjacent to the nitrogen.

A singlet for the three protons of the N-methyl group.
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A broad singlet for the amine proton, the chemical shift of which can be concentration and

solvent-dependent.

Predicted ¹H NMR Data

Assignment Predicted Chemical Shift (ppm)

(CH₃)₃C- ~0.9 - 1.0 (s, 9H)

-CH₂-NH- ~2.2 - 2.4 (s, 2H)

NH-CH₃ ~2.3 - 2.5 (s, 3H)

-NH- Variable, broad singlet

1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is predicted to have four signals corresponding to the four unique

carbon environments in the molecule.

Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (ppm)

(CH₃)₃C- ~28

(CH₃)₃C- ~32

-CH₂-NH- ~55-60

NH-CH₃ ~35-40

1.3. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of N-methylneopentylamine would be characterized by absorptions

corresponding to N-H and C-H stretching and bending vibrations.
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Predicted IR Data

Vibrational Mode Predicted Wavenumber (cm⁻¹)

N-H Stretch (secondary amine) 3300 - 3500 (weak to medium, broad)

C-H Stretch (alkane) 2850 - 3000 (strong)

C-H Bend (gem-dimethyl) 1365 - 1385 (strong, two bands)

C-N Stretch 1000 - 1250 (medium)

Spectral Data of Analogous Compounds
For comparative purposes, the following tables summarize the available spectral data for

neopentylamine and N-methylpentylamine.

2.1. Neopentylamine Spectral Data

Neopentylamine is a primary amine with a neopentyl group. Its mass spectrum is available in

the NIST WebBook.[1]

Neopentylamine Mass Spectrometry Data

m/z Relative Intensity

30 100

44 50

57 40

72 20

87 (M⁺) 5

2.2. N-Methylpentylamine Spectral Data

N-Methylpentylamine is a secondary amine with a straight-chain pentyl group. Its ¹H NMR data

is available on SpectraBase.[2]
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N-Methylpentylamine ¹H NMR Data (Solvent:

CDCl₃)

Chemical Shift (ppm) Multiplicity

0.89 t

1.29 m

1.46 m

2.42 s

2.56 t

Experimental Protocols
A specific, validated experimental protocol for the synthesis of N-methylneopentylamine is not

available in the searched literature. However, a plausible synthetic route would involve the

reductive amination of neopentyl aldehyde (2,2-dimethylpropanal) with methylamine or the N-

alkylation of neopentylamine with a methylating agent. A general protocol for N-methylation of a

primary amine is described below.

3.1. General Protocol for N-methylation of a Primary Amine

This protocol is a general procedure and would require optimization for the specific synthesis of

N-methylneopentylamine.

Materials:

Neopentylamine

Formaldehyde (37% aqueous solution)

Formic acid (88%)

Sodium bicarbonate

Diethyl ether
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Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Stirring apparatus

Procedure:

To a round-bottom flask, add neopentylamine and formic acid.

Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde with

stirring.

After the addition is complete, attach a reflux condenser and heat the mixture at reflux for

several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize

it with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with diethyl ether.

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure to yield the crude N-

methylneopentylamine.

Purify the product by distillation.

Visualizations
4.1. Proposed Synthetic Pathway for N-methylneopentylamine
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Neopentylamine

N-methylneopentylamine

1.

Formaldehyde
2.

Formic Acid
(Eschweiler-Clarke Reaction)

Click to download full resolution via product page

Caption: Proposed synthesis of N-methylneopentylamine via the Eschweiler-Clarke reaction.

4.2. Predicted Mass Spectrum Fragmentation of N-methylneopentylamine

[ (CH₃)₃CCH₂NHCH₃ ]⁺˙ 
 m/z = 101

[ (CH₃)₃C ]⁺ 
 m/z = 57

α-cleavage

[ CH₂NHCH₃ ]⁺ 
 m/z = 44

α-cleavage

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for N-methylneopentylamine in mass

spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of N-
methylneopentylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316500#n-methylneopentylamine-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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